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Compound of Interest

Compound Name: Firibastat, (+/-)-

Cat. No.: B1244659

Abstract

Firibastat is a first-in-class, orally active, centrally-acting antihypertensive agent that represents
a novel therapeutic approach to managing hypertension.[1] As a prodrug, Firibastat is designed
to cross the blood-brain barrier, where it is converted into its active metabolite, EC33.[2][3]
EC33 is a selective and specific inhibitor of brain aminopeptidase A (APA), a key enzyme in the
brain renin-angiotensin system (RAS).[1][4] By preventing the conversion of Angiotensin-II to
Angiotensin-lll, Firibastat mitigates the downstream effects of Angiotensin-lll, which include
increased sympathetic tone, vasopressin release, and baroreflex inhibition.[2][4][5] This
technical guide provides an in-depth overview of Firibastat's molecular structure,
physicochemical properties, mechanism of action, and key pharmacological data, supported by
experimental methodologies and pathway visualizations.

Molecular Structure and Physicochemical
Properties

Firibastat, also known by its development codes QGC-001 and RB-150, is a synthetic molecule
designed for optimal central nervous system penetration and targeted enzyme inhibition.[6][7]

Chemical Structure and Prodrug Rationale
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The active inhibitor of aminopeptidase A, a molecule known as EC33 ((3S)-3-amino-4-sulfanyl-
butane-1-sulfonic acid), cannot effectively cross the gastrointestinal or blood-brain barriers
when administered orally.[3][8] To overcome this, Firibastat was developed as a prodrug
consisting of two EC33 molecules linked by a disulfide bridge.[2][3] This structural modification
masks the thiol group, which is crucial for enzyme interaction, allowing the molecule to be
absorbed and to penetrate the brain.[3] Once in the brain, the disulfide bond is cleaved by brain
reductases, releasing two active EC33 molecules at the target site.[2][3][5]

Physicochemical and Identification Data

The key chemical identifiers and properties of Firibastat are summarized in the table below.
This information is critical for researchers in analytical chemistry, formulation development, and
drug metabolism studies.
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Property Value Reference

(S)-3-amino-4-(((S)-2-amino-4-
IUPAC Name sulfobutyl)disulfaneyl)butane- [6]
1-sulfonic acid

Synonyms QGC-001, RB-150 [61[7]
CAS Number 648927-86-0 [6][71[9]
Molecular Formula CsH20N206S4 [6]119]
Molecular Weight 368.49 g/mol [6]

0=S(CC--INVALID-LINK--
SMILES CSSC--INVALID-LINK-- [6]19][10]
CCS(=0)(0)=0)(0)=0

HIPXZXVKLGEMGP-

InChl Key [6][9]
YUMQZZPRSA-N

Solubility Soluble in water and DMSO
-20°C for 3 years; 4°C for 2

Storage (Powder) [10]
years

-80°C for 6 months; -20°C for 1
Storage (In Solvent) [10]
month

Mechanism of Action and Signaling Pathway

Firibastat's antihypertensive effect is derived from its unique mechanism of targeting the renin-
angiotensin system (RAS) within the brain, in contrast to traditional RAS inhibitors that act
peripherally.[1][2]

The Brain Renin-Angiotensin System (RAS)

The brain possesses all the necessary components of a local RAS, which plays a significant
role in the central regulation of blood pressure.[2] A key step in this pathway is the conversion
of Angiotensin-1l (Ang-I11) to Angiotensin-Ill (Ang-IIl) by the enzyme Aminopeptidase A (APA).[2]
APA is a membrane-bound zinc metalloprotease that cleaves the N-terminal aspartate residue
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from Ang-I1.[2] Ang-IIl is now understood to be one of the primary effector peptides of the brain
RAS, exerting potent effects on blood pressure regulation.[11][12]

Role of Angiotensin-lll and Inhibition by Firibastat

Ang-lll increases blood pressure through a tripartite mechanism of action within the central
nervous system:[2][4][5]

 Increased Vasopressin Release: It stimulates the release of arginine-vasopressin (AVP), a
hormone that promotes water retention and vasoconstriction.[2][5]

o Sympathetic Activation: It increases the activity of the sympathetic nervous system, leading
to a higher heart rate and constriction of peripheral blood vessels.[4][5]

o Baroreflex Inhibition: It dampens the baroreflex, a homeostatic mechanism that normally
counters rapid changes in blood pressure.[4][5]

Firibastat's active metabolite, EC33, selectively binds to and inhibits APA, blocking the
formation of Ang-IIl.[4][6] This action normalizes the activity of the brain RAS, leading to a
reduction in blood pressure in hypertensive states.[4]

Central Nervous System (Brain)

Physiological Effects

EC33 (Active Metabolite)

ccccc s

i A m
(Zinc Metalloprotease)
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Caption: Firibastat's mechanism of action within the brain renin-angiotensin system.

Pharmacological Data

Clinical and preclinical studies have provided quantitative data on the pharmacodynamics and

pharmacokinetics of Firibastat.

Pharmacodynamics

Firibastat's efficacy has been demonstrated through its potent enzyme inhibition and significant
blood pressure reduction in hypertensive subjects. A key finding is that Firibastat acts as an
antihypertensive agent, normalizing blood pressure in hypertensive models, rather than as a
hypotensive agent that would lower blood pressure in normotensive individuals.[4][13]
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Model | Study

Parameter Value / Finding . Reference
Population
APA Inhibition (K_i) 200 nM In vitro enzyme assay  [10]
DOCA-salt
Blood Pressure )
) -35.4 £ 5.2 mmHg hypertensive rats (30 [2]
Reduction
mg/kg, oral)
Phase lla: Mild-to-
Daytime Systolic BP -2.7 mmHg (vs. moderate ]
Change placebo) hypertension (4
weeks)
Phase IIb:
Office Systolic BP -9.5 mmHg (from Overweight/obese, 1)
Change baseline) Stage 2 hypertension
(8 weeks)
Phase lIb:
Office Diastolic BP -4.2 mmHg (from Overweight/obese, o1
Change baseline) Stage 2 hypertension
(8 weeks)
No significant
Systemic RAS Effect alteration of plasma Human clinical trials [11][13]

renin or aldosterone

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have characterized the absorption and

clearance of Firibastat and its active metabolite EC33 following oral administration.
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o Study
Parameter Firibastat EC33 . Reference
Population
Median T_max Phase I: Healthy
(Time to Peak 1.5 hours 3.0 hours normotensive [11][13]
Plasma Conc.) volunteers
Increases in a Increases in a Phase I: Healthy
Peak Plasma )
i dose-dependent dose-dependent normotensive [11][13]
Concentration
manner manner volunteers
Uri Minimal (<2% of Minimal (<2% of Phase I: Healthy
rinar
Y administered administered normotensive [11][13]
Clearance

dose)

dose)

volunteers

Key Experimental Methodologies

The characterization of Firibastat has involved a range of standard and specialized

experimental protocols, from in vitro enzyme kinetics to human clinical trials.

In Vitro Enzyme Inhibition Assay

A standard protocol to determine the inhibitory constant (K_i) of EC33 against APA involves a

fluorometric enzyme activity assay.

Methodology:

e Enzyme and Substrate: Recombinant human Aminopeptidase A is incubated with a specific

fluorogenic substrate (e.g., L-Asp-7-amido-4-methylcoumarin).

« Inhibitor: The assay is run in the presence of varying concentrations of the inhibitor, EC33.

e Reaction: APA cleaves the substrate, releasing a fluorescent product (7-amido-4-

methylcoumarin), which is monitored over time using a fluorometer.

» Data Analysis: The initial reaction rates are plotted against inhibitor concentration. These

data are then fitted to the Michaelis-Menten equation for competitive inhibition to calculate
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the K_i value, which represents the concentration of inhibitor required to reduce enzyme
activity by half.

Preparation

Prepare 96-well plate
Add recombinant
Aminopeptidase A

Add varying conc.
of EC33

Reaction & Measurement

Initiate reaction with
fluorogenic substrate
Incubate at 37°C

Measure fluorescence
kinetics over time

Data Analysis

Calculate initial
reaction rates

Plot rates vs.
[EC33]

Fit data to
Michaelis-Menten kinetics

Determine Ki value
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Caption: General experimental workflow for determining the Ki of an APA inhibitor.

Animal Model: DOCA-Salt Hypertensive Rat

The deoxycorticosterone acetate (DOCA)-salt rat is a widely used experimental model of low-
renin, salt-sensitive hypertension, which is often resistant to traditional RAS blockers.[4]

Methodology:

Induction: Rats undergo a unilateral nephrectomy (removal of one kidney).

o Treatment: The animals are then treated with weekly injections of DOCA and provided with a
high-salt (e.g., 1% NacCl) drinking solution.

e Hypertension Development: This regimen leads to the development of sustained
hypertension over several weeks.

e Drug Testing: Once hypertension is established, animals are treated with Firibastat (or
vehicle control) via oral gavage. Blood pressure is monitored continuously using telemetry or
tail-cuff methods to assess the drug's efficacy.

Clinical Trial Progression

The development of Firibastat followed a logical progression from preclinical evaluation to
human clinical trials to establish its safety and efficacy profile.
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Caption: Logical progression of Firibastat from preclinical to clinical development.

Conclusion

Firibastat is a pioneering drug candidate that validates the brain renin-angiotensin system as a
viable therapeutic target for hypertension. Its innovative prodrug design enables the delivery of
a specific Aminopeptidase A inhibitor to the central nervous system, achieving a targeted
reduction in blood pressure with minimal impact on systemic hormonal systems. The
comprehensive data gathered from in vitro, preclinical, and clinical studies provide a strong
foundation for its potential use, particularly in patient populations with difficult-to-treat or
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resistant hypertension.[2][4] This technical guide summarizes the core molecular and chemical

properties that underpin Firibastat's unique pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1244659?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

